(S)-2-Aminopentanediamide hydrochloride
Description
Properties
IUPAC Name |
2-aminopentanediamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-3(5(8)10)1-2-4(7)9;/h3H,1-2,6H2,(H2,7,9)(H2,8,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIALTSAXCJAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944359 | |
| Record name | 2-Aminopentanediimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21752-29-4 | |
| Record name | alpha-Aminoglutaramide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopentanediimidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-2-Aminopentanediamide hydrochloride, also known as pentane-1,5-diamine hydrochloride, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 151.63 g/mol. It is a diamine that can participate in various biochemical reactions due to the presence of two amino groups. The compound's structure allows it to interact with biological macromolecules, which is crucial for its activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Interaction with Receptors : It may act as a ligand for various receptors, influencing cellular signaling pathways.
- Antimicrobial Properties : Research indicates that similar compounds exhibit antimicrobial activity against various pathogens, suggesting that this compound could have similar effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound and related compounds. For instance, analogues of pentamidine, a compound structurally related to this compound, have demonstrated significant antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans . These findings suggest that this compound may possess similar antifungal properties.
Structure-Activity Relationship Studies
Research on the structure-activity relationships (SAR) of diamine compounds indicates that modifications to the amine groups can enhance biological activity. For example, modifications in chain length and branching have been linked to increased potency against specific targets . Such studies provide insights into optimizing this compound for enhanced therapeutic efficacy.
Case Studies
- Antifungal Efficacy : A study conducted on pentamidine analogues showed that certain structural modifications led to increased antifungal activity against resistant strains of C. albicans. The most potent analogue had an MIC (Minimum Inhibitory Concentration) comparable to established antifungal agents .
- Cell Proliferation Inhibition : Another investigation focused on aminophenol derivatives revealed that introducing carboxylic acid functionalities significantly affected cell growth inhibition in cancer cell lines. This suggests that similar modifications in this compound could enhance its antiproliferative effects .
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Pentamidine | Antifungal | C. albicans | ≤0.09 μg/ml |
| (S)-2-Aminopentanediamide HCl | Potential Antifungal | C. neoformans | TBD |
| 4-HPR | Antiproliferative | Various Cancer Cell Lines | TBD |
Scientific Research Applications
Synthesis of (S)-2-Aminopentanediamide Hydrochloride
The synthesis of this compound typically involves the resolution of racemic mixtures through methods such as chiral chromatography or enzymatic resolution. The process is crucial for obtaining the optically active form, which is essential for its biological activity.
Key Methods:
- Ammoniation Reaction: Utilizing 2-bromobutyric acid methyl esters as a starting material, ammoniation can yield DL-2-aminobutanamide, which is then resolved using L-tartaric acid to obtain the desired (S)-enantiomer .
- Purification Techniques: The crude product undergoes salification with hydrogen chloride to yield this compound in a high yield with minimal impurities.
This compound exhibits several biological activities that make it a candidate for various therapeutic applications:
- Antimicrobial Properties: Research indicates that this compound has demonstrated efficacy against certain bacterial strains, making it a potential candidate for developing new antibiotics.
- Neuroprotective Effects: Studies have shown that this compound may protect neuronal cells from apoptosis, suggesting its use in neurodegenerative disease therapies.
Table 1: Biological Activities of this compound
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Reduces apoptosis in neuronal cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Therapeutic Applications
The compound's unique properties have led to its exploration in various therapeutic areas:
- Cancer Treatment: Preliminary studies suggest that this compound may inhibit tumor growth by modulating specific signaling pathways involved in cell proliferation.
- Cardiovascular Health: Its potential to improve endothelial function has been investigated, indicating possible benefits in cardiovascular disease management.
Case Study: Neuroprotective Effects
A notable case study examined the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The study reported:
- Methodology: Rats were administered varying doses of the compound over four weeks.
- Findings: Significant reductions in amyloid-beta plaque formation and improved cognitive function were observed compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (S)-2-Aminopentanediamide hydrochloride with structurally and functionally related hydrochlorides:
Key Findings from Comparative Analysis:
Structural Differences: (S)-2-Aminopentanediamide HCl and (2S)-2,5-Diaminopentanamide diHCl share a pentanediamide backbone but differ in the number of amine groups and HCl moieties. The latter’s dihydrochloride form increases molecular weight and alters solubility . Dopamine HCl features a catechol ring absent in the other compounds, enabling its role in neurological pathways .
Physicochemical Behavior: (S)-2-Aminopentanediamide HCl’s moderate logP suggests balanced hydrophilicity, contrasting with Dopamine HCl’s high water solubility . (2S,3S)-3-Aminopentan-2-ol HCl’s lower molecular weight and acute toxicity profile highlight its reactivity in chiral synthesis .
Safety and Handling: (2S)-2,5-Diaminopentanamide diHCl lacks comprehensive toxicological data, necessitating stringent precautions (e.g., avoiding oxidizers) .
Applications: (S)-2-Aminopentanediamide HCl and 6-amino-1hexanethiol HCl are both used in bioconjugation, but the latter’s thiol group enables disulfide bond formation . Dopamine HCl’s therapeutic use as a cardiovascular agent is unique among the compared compounds .
Q & A
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodology : Use molecular docking (AutoDock Vina) to assess binding to plasma proteins (e.g., albumin). Predict logP and solubility via QSAR models (e.g., SwissADME). Validate with in vitro Caco-2 cell permeability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
